Cletoquine-d4-1

LC-MS/MS quantification Isotope dilution Therapeutic drug monitoring

Validated LC-MS/MS methods for Hydroxychloroquine TDM require the exact isotopologue specified during method development to maintain calibration integrity. Cletoquine-d4-1 (CAS 1216461-56-1) features deuterium at pentyl-1,1,2,2 positions, delivering the correct MRM transitions and fragmentation signature essential for method continuity and regulatory compliance per FDA BMV guidance. • Enables direct method replication without re-validation; matches published MRM parameters from Chhonker et al. (2018) pharmacokinetic studies. • Sourced as a characterized reference standard with optional USP/EP traceability for ANDA method validation and QC.

Molecular Formula C16H22ClN3O
Molecular Weight 311.84 g/mol
Cat. No. B12422006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCletoquine-d4-1
Molecular FormulaC16H22ClN3O
Molecular Weight311.84 g/mol
Structural Identifiers
SMILESCC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2
InChIKeyXFICNUNWUREFDP-BRVWLQDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cletoquine-d4-1: Procurement and Identity


Cletoquine-d4-1 (CAS 1216461-56-1) is a stable isotope-labeled analog of Cletoquine (Desethylhydroxychloroquine), the major bioactive metabolite of Hydroxychloroquine, in which four hydrogen atoms on the pentyl side chain (positions 1,1,2,2) are substituted with deuterium [1]. With a molecular formula of C₁₆H₁₈D₄ClN₃O and a molecular weight of 311.84 Da, the compound serves as an M+4 internal standard for the quantification of Cletoquine by LC-MS or GC-MS in biological matrices . Vendors classify this specific isotopologue as a labeled impurity or reference standard suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation, and quality control, with the deuterium placement specifically on the pentyl chain rather than on the ethanol terminus as in alternative Cletoquine-d4 products .

Cletoquine-d4-1: Substitution Risk in Bioanalytical Methods


Generic substitution among Cletoquine-d4 variants or alternative internal standards is not analytically safe because the deuterium labeling position directly dictates the mass spectrometric fragmentation pattern, isotopic interference profile, and chromatographic co-elution behavior [1]. The Cletoquine-d4-1 isotopologue (CAS 1216461-56-1) carries deuterium at the pentyl 1,1,2,2 positions, producing a distinct fragmentation signature upon collision-induced dissociation that differs from the ethanol-labeled Cletoquine-d4 (CAS 1854126-47-8), where deuterium resides on the ethanol moiety . In validated LC-MS/MS methods, the specific MRM (multiple reaction monitoring) transitions for the internal standard are locked to the precursor→product ion pairs generated by the exact isotopologue used during method development; substituting an alternative isotopologue alters these transitions, invalidates calibration curves, and introduces quantitative bias from differential ion suppression or cross-talk [2]. Furthermore, the isotopologue must demonstrate a mass shift of at least +3 Da from the unlabeled analyte with negligible isotopic overlap to meet regulatory bioanalytical validation criteria [3].

Cletoquine-d4-1: Analytical Performance Evidence


M+4 Mass Shift and Isotopic Purity

Cletoquine-d4-1 introduces a nominal mass increment of +4.028 Da relative to natural-abundance Cletoquine (monoisotopic mass 307.145 Da for the ³⁵Cl isotopologue), establishing a mass difference that exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards to avoid isotopic peak overlap [1]. The pentyl-1,1,2,2-d4 labeling yields a monoisotopic mass of 311.170 Da, confirmed by ChemSpider, and commercial suppliers report isotopic purity ≥99% deuterated forms (d1-d4), meaning <1% residual unlabeled species contribute to background signal at the analyte channel . In contrast, the ethanol-labeled Cletoquine-d4 (Cayman, CAS 1854126-47-8) carries deuterium at the ethanol terminus, producing a different set of collision-induced dissociation product ions that may not match the MRM transitions validated for Cletoquine-d4-1 .

LC-MS/MS quantification Isotope dilution Therapeutic drug monitoring

Method Validation Recovery and Matrix Effect

Although the published validation literature uses the general descriptor DHCQ-d4 (Desethylhydroxychloroquine-d4) without always specifying the exact isotopologue CAS number, the analytical performance achieved with deuterium-labeled Cletoquine internal standards in rigorous clinical method validations establishes the class-level performance expectations applicable to Cletoquine-d4-1 [1]. In the 2021 Charlier et al. method, DHCQ-d4 was employed as the internal standard for plasma quantification of Desethylhydroxychloroquine with an ion pair transition of m/z 314.1→181.1 for the deuterated IS. The method reported extraction recoveries for DHCQ ranging from 88.6% to 92.9%, and the IS-normalized matrix factor remained within 100±10% across all four analytes, demonstrating effective correction of ion suppression by the deuterated internal standard [2]. Similarly, Chhonker et al. (2018) validated a simultaneous LC-ESI-MS/MS method where DHCQ-d4 achieved calibration linearity (r² > 0.99) across a range of 1–500 ng/mL in mouse blood, with precision (%CV) and accuracy (%RE) within FDA bioanalytical acceptance limits [3].

Bioanalytical method validation Pharmacokinetics Hydroxychloroquine therapeutic monitoring

ANDA Impurity Reference Standard Utility

ChemWhat designates Cletoquine-d4 (CAS 1216461-56-1) as a reference standard suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and Quality Controlled (QC) applications during commercial production of Hydroxychloroquine, with optional traceability to USP or EP pharmacopeial standards . This regulatory positioning distinguishes Cletoquine-d4-1 from research-grade deuterated analogs that lack the detailed characterization data and certificate of analysis documentation compliant with regulatory guidelines [1]. The compound is classified as a labeled impurity of Hydroxychloroquine, enabling its use in forced degradation studies and impurity fate mapping, applications where a non-deuterated impurity standard would co-elute with the endogenous metabolite in biological samples, confounding identification .

Pharmaceutical impurity profiling ANDA regulatory submission Reference standard procurement

Isotopologue Authenticity via SMILES Verification

The canonical SMILES for Cletoquine-d4-1, as recorded by ChemSpider and confirmed by the ACD/Labs Percepta Platform (version 14.00), explicitly specifies the deuterium placement: CC(NC1=CC=NC2=CC(Cl)=CC=C12)CC([2H])([2H])C([2H])([2H])NCCO . This string identifies deuteration on carbons 1 and 2 of the pentyl chain (farthest from the quinoline ring), adjacent to the secondary amine linking to ethanol. The ethanol terminus bears no deuterium, preserving the natural isotopic abundance of the hydroxyl-bearing carbon. In contrast, the Cayman Chemical Cletoquine-d4 (CAS 1854126-47-8) SMILES places deuterium on the ethanol carbon: NC(C)CCCNC([2H])([2H])C([2H])([2H])O . This structural difference means that under collision-induced dissociation, Cletoquine-d4-1 produces a neutral loss of unlabeled ethanol (46 Da), while the Cayman variant produces a neutral loss of d4-ethanol (50 Da), altering the quantitative MRM transition [1].

Isotopologue authentication Chemical structure elucidation Procurement quality assurance

Cletoquine-d4-1: Application Scenarios


Therapeutic Drug Monitoring: Method Continuity

Laboratories performing therapeutic drug monitoring (TDM) of Hydroxychloroquine and its active metabolite Cletoquine in whole blood or plasma from patients with systemic lupus erythematosus or rheumatoid arthritis require a stable isotope-labeled internal standard to correct for matrix effects. If an existing validated method specifies the MRM transition derived from the pentyl-1,1,2,2-d4 isotopologue (Cletoquine-d4-1), procurement of this exact isotopologue is mandatory to maintain method validity and avoid re-validation costs. The method's reported extraction recoveries of 88.6–92.9% and IS-normalized matrix factors within 100±10% were established using the deuterated IS, and substitution with a different isotopologue would require demonstration of equivalent performance per FDA Bioanalytical Method Validation Guidance [1].

ANDA Submission: Impurity Reference Standard

Pharmaceutical manufacturers developing an Abbreviated New Drug Application for generic Hydroxychloroquine drug products require a characterized reference standard of the Cletoquine (Desethylhydroxychloroquine) impurity for analytical method validation and quality control. Cletoquine-d4-1, classified as a labeled impurity standard with regulatory-compliant characterization data and optional USP/EP traceability per the supplier, enables the development of specific impurity quantification methods without interference from endogenous metabolite signals in biological matrices. The deuterium label permits differentiation of the spiked impurity standard from any endogenously formed Cletoquine in forced degradation studies, unlike unlabeled impurity standards .

Preclinical Pharmacokinetics: Method Establishment

Investigators conducting pharmacokinetic studies of Hydroxychloroquine in mouse or rat models, such as the COVID-19 dose-ranging studies published by Chhonker et al. (2018), require a stable isotope-labeled internal standard for simultaneous quantification of HCQ and its metabolites (DHCQ, BDCQ, DCQ) in blood and tissues. The method achieved calibration linearity across 1–500 ng/mL for DHCQ using DHCQ-d4 as the internal standard. Procuring Cletoquine-d4-1 specifically supports method replication and inter-laboratory cross-validation, as the isotopologue's distinct mass shift and fragmentation pattern must match the published method parameters to ensure comparable accuracy and precision [2].

Antiviral Research: Isotope Tracing Tool

Cletoquine has demonstrated in silico binding affinity against the P23pro-zbd domain of Chikungunya virus (CHIKV), and the deuterated analog is applied as a tool compound for evaluating host-targeted antiviral strategies [3]. The deuterium incorporation enables precise LC-MS tracking in mechanistic antiviral studies, allowing researchers to distinguish exogenously added Cletoquine-d4-1 from endogenous or serum-derived Cletoquine in cell-based assay systems. This application leverages the +4 Da mass shift rather than any claim of differential antiviral potency, which has not been established through comparative in vitro data between Cletoquine-d4-1 and unlabeled Cletoquine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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